
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Catalytic Behavior
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone and its derivatives have been utilized in the synthesis of ligands and metal complexes, demonstrating catalytic behaviors, especially in the field of polymer chemistry. For instance, the synthesis of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines led to the development of iron and cobalt complexes showing significant catalytic activities for ethylene reactivity, including oligomerization and polymerization. The catalytic activities of these complexes were influenced by reaction parameters, such as elevated ethylene pressure, suggesting their potential in fine-tuning polymer properties (Sun et al., 2007).
Organic Synthesis
Ultrasound Irradiation in Synthesis
The compound has been involved in organic synthesis methods, where chalcone-substituted quinoxalines were synthesized from 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone. Techniques involving ultrasound irradiation were compared with conventional heating methods, highlighting the efficiency of the former in reducing reaction times and improving yield percentages (Abdula et al., 2018).
Chemical Structure and Properties
Structural Characterization and Chemical Behavior
The compound's derivatives have been synthesized and characterized, revealing insights into their chemical structure and properties. For instance, the structure of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was determined using single-crystal X-ray diffraction, and its precursor and various substituted derivatives were synthesized and analyzed for biological activities, showcasing their potential in medicinal chemistry (Abdel‐Aziz et al., 2011).
Electrophilic Substitution Reactions
Electrochemical Synthesis
Electrochemical methods have been employed in the synthesis of arylthiobenzazoles using derivatives of 1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone. The process involves the electrochemical oxidation of the compound in the presence of nucleophiles, demonstrating its role in electrophilic substitution reactions and the development of new chemical entities (Amani & Nematollahi, 2012).
properties
Product Name |
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone |
|---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H19N3OS/c1-12-5-4-8-19(10-12)16(20)11-21-15-9-17-13-6-2-3-7-14(13)18-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
InChI Key |
OOAPYKLARLJPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CSC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



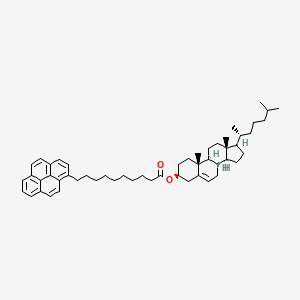
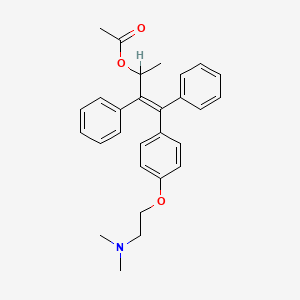
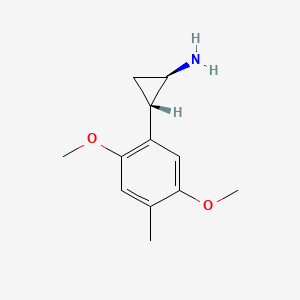


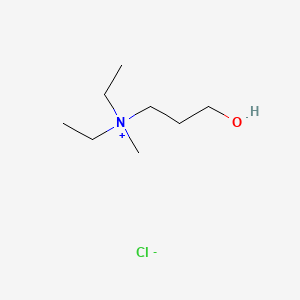

![(1R,2R,4S,5R,6R,9R,12R,17R)-12-Ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione](/img/structure/B1227748.png)

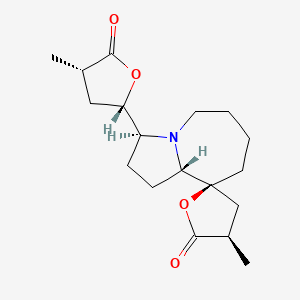
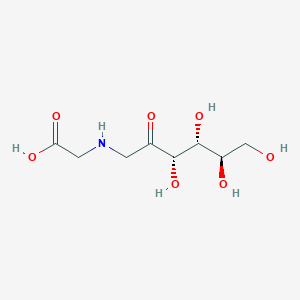
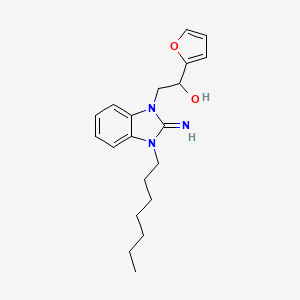
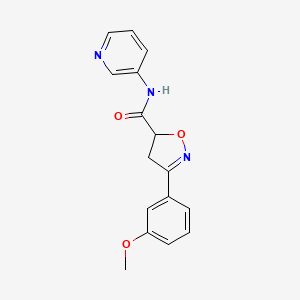
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)